2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE is an organic compound that belongs to the class of heterocyclic compounds It contains a nicotinonitrile core substituted with a 4-chlorophenyl group, an oxoethylsulfanyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE typically involves the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a reaction between 2-chloro-3-methylpyridine and sodium cyanide under reflux conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base such as potassium carbonate.
Addition of the Oxoethylsulfanyl Group: The oxoethylsulfanyl group can be added through a thiol-ene reaction between 2-mercaptoacetone and the intermediate compound obtained from the previous step.
Final Product Formation: The final product is obtained by purifying the reaction mixture through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines and Aldehydes: Formed from reduction reactions.
Halogenated or Nitrated Derivatives: Formed from substitution reactions.
Scientific Research Applications
2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer progression.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE involves its interaction with specific molecular targets:
Protein Kinase Inhibition: The compound binds to the ATP-binding site of protein kinases, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell proliferation.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-6-methyl-nicotinonitrile: Lacks the oxoethylsulfanyl group, resulting in different chemical properties and biological activities.
2-(2-Oxoethylsulfanyl)-6-methyl-nicotinonitrile: Lacks the 4-chlorophenyl group, affecting its electronic properties and reactivity.
Uniqueness
2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE is unique due to the presence of both the 4-chlorophenyl and oxoethylsulfanyl groups, which confer distinct electronic and steric properties. These features enhance its binding affinity to molecular targets and its overall biological activity.
Properties
Molecular Formula |
C15H11ClN2OS |
---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11ClN2OS/c1-10-2-3-12(8-17)15(18-10)20-9-14(19)11-4-6-13(16)7-5-11/h2-7H,9H2,1H3 |
InChI Key |
NAPYFXJAKDEMHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.